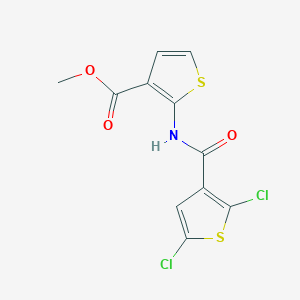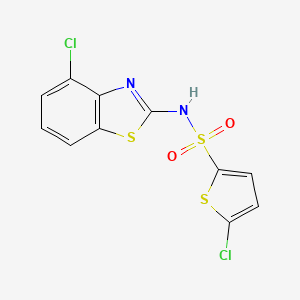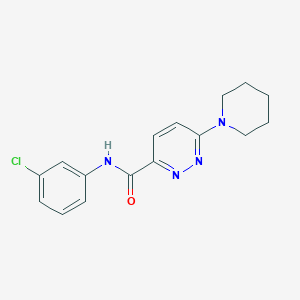
4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound has a linear formula of C29H29N5O3 .
Synthesis Analysis
The synthesis of benzamide compounds like “this compound” can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The catalyst used in this process is easily prepared via a two-step procedure and is reusable .作用機序
Target of Action
It is known that acenaphthene derivatives, to which this compound belongs, have shown diverse biological properties including antitumor activities
Mode of Action
As an acenaphthene derivative, it may share similar mechanisms with other compounds in this class, which have been found to exhibit antitumor activities . The specific interactions between this compound and its targets, as well as the resulting changes, would require further investigation.
Result of Action
It is known that some acenaphthene derivatives have demonstrated antitumor activity in various human solid tumor cell lines
実験室実験の利点と制限
The use of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide in laboratory experiments has several advantages, such as its relatively low cost, its high purity, and its ability to be easily synthesized. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidative, and neuroprotective effects, which makes it a useful tool for studying the effects of these compounds in the laboratory. However, there are also some limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound is a synthetic compound, which means that it may have unknown side effects that could be harmful.
将来の方向性
There are many potential future directions for the study of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide. One potential direction is to further investigate its mechanism of action and to better understand how it interacts with various enzymes. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of inflammatory diseases or neurological disorders. Additionally, further research could be done to determine the safety and efficacy of this compound in humans. Finally, further research could be done to explore the potential of this compound as a drug delivery system, as well as its potential for use in other areas, such as agriculture and food production.
合成法
The synthesis of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is relatively straightforward and involves a few simple steps. The first step is to synthesize the acenaphthylene derivative, which is done by reacting 1,2-dihydroacenaphthylene with sodium hydroxide and ethanol. The resulting product is then reacted with 4-butoxybenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired this compound.
科学的研究の応用
4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been used in a variety of scientific research applications, such as the study of cell signaling pathways, the development of new drugs, and the study of enzyme inhibition. In particular, this compound has been used to study the effects of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been used to study the effects of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of memory and learning. Additionally, this compound has been used to study the effects of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
特性
IUPAC Name |
4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-3-15-26-19-12-9-18(10-13-19)23(25)24-21-14-11-17-8-7-16-5-4-6-20(21)22(16)17/h4-6,9-14H,2-3,7-8,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEYXLKVBSLDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)
![N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6501207.png)

![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
![2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B6501229.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)

![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)
![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)
![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)

